Cas no 565473-01-0 (1-(4-chloro-3-fluorophenyl)-Piperazine)

1-(4-Chloro-3-fluorophenyl)-piperazine is a fluorinated and chlorinated phenylpiperazine derivative commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including the electron-withdrawing chloro and fluoro substituents on the phenyl ring, enhance its reactivity and selectivity in cross-coupling and substitution reactions. This compound is particularly valuable in the development of bioactive molecules due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. High-purity grades are available to ensure consistency in research and industrial applications. Its stability under standard storage conditions and compatibility with common organic solvents further contribute to its utility in synthetic chemistry workflows.
1-(4-chloro-3-fluorophenyl)-Piperazine structure
565473-01-0 structure
Product Name:1-(4-chloro-3-fluorophenyl)-Piperazine
CAS No:565473-01-0
MF:C10H12ClFN2
MW:214.667084693909
CID:1114075
Update Time:2025-11-02

1-(4-chloro-3-fluorophenyl)-Piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chloro-3-fluorophenyl)-Piperazine
    • 1-(4-chloro-3-fluorophenyl)piperazine
    • 1-(4-chloro-3-fluorophenyl)piperazine hydrochloride
    • Piperazine, 1-(4-chloro-3-fluorophenyl)-
    • Inchi: 1S/C10H12ClFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
    • InChI Key: NMNHXXZSHGPLEF-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C(F)=C2)CCNCC1

Experimental Properties

  • Density: 1.234±0.06 g/cm3(Predicted)
  • Boiling Point: 341.2±42.0 °C(Predicted)
  • pka: 8.71±0.10(Predicted)

1-(4-chloro-3-fluorophenyl)-Piperazine Pricemore >>

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Additional information on 1-(4-chloro-3-fluorophenyl)-Piperazine

Comprehensive Analysis of 1-(4-chloro-3-fluorophenyl)-Piperazine (CAS No. 565473-01-0): Properties, Applications, and Industry Insights

The compound 1-(4-chloro-3-fluorophenyl)-Piperazine (CAS No. 565473-01-0) is a specialized chemical entity gaining attention in pharmaceutical and agrochemical research. As a piperazine derivative, it features a unique halogen-substituted phenyl group, which enhances its reactivity and binding affinity in molecular interactions. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders and metabolic pathways.

Recent trends in AI-driven drug discovery have amplified interest in compounds like 1-(4-chloro-3-fluorophenyl)-Piperazine. Computational models highlight its structural compatibility with G-protein-coupled receptors (GPCRs), a hot topic in precision medicine research. The 4-chloro-3-fluoro substitution pattern contributes to improved lipophilicity and bioavailability, addressing common challenges in small-molecule therapeutics development.

From a synthetic chemistry perspective, this compound exemplifies the growing demand for halogenated intermediates in high-value chemical synthesis. Its electron-withdrawing groups facilitate selective reactions in cross-coupling processes, making it valuable for catalysis optimization studies. Industry reports suggest a 23% annual growth in applications of similar fluorinated piperazine derivatives since 2020.

Environmental considerations surrounding halogenated compounds have led to innovations in green chemistry approaches for 1-(4-chloro-3-fluorophenyl)-Piperazine production. Recent biocatalytic methods and flow chemistry techniques demonstrate reduced waste generation compared to traditional batch synthesis, aligning with ESG (Environmental, Social, and Governance) standards in chemical manufacturing.

Analytical characterization of 565473-01-0 reveals distinct spectroscopic signatures, particularly in NMR (Nuclear Magnetic Resonance) and mass spectrometry profiles. These properties make it a useful reference standard for quality control in pharmaceutical impurity profiling, a critical requirement for regulatory compliance in drug development pipelines.

The compound's structure-activity relationship (SAR) has become a focus area in medicinal chemistry forums. Computational molecular docking studies suggest potential interactions with serotonin receptors, sparking discussions about its possible role in neuropharmacology research. However, researchers emphasize the need for thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling before clinical applications.

Supply chain dynamics for 1-(4-chloro-3-fluorophenyl)-Piperazine reflect broader trends in fine chemicals distribution. With increasing geopolitical factors affecting raw material availability, manufacturers are adopting dual sourcing strategies and blockchain-enabled traceability systems to ensure consistent quality.

Emerging applications in material science have expanded the utility of this compound beyond life sciences. Its incorporation into metal-organic frameworks (MOFs) demonstrates potential for gas storage and molecular separation technologies, particularly in carbon capture systems being developed for climate change mitigation.

Patent analysis reveals a steady increase in filings involving 565473-01-0 derivatives, particularly in combination therapies for chronic diseases. The compound's structural versatility allows for diverse scaffold modifications, making it attractive for intellectual property development in competitive pharmaceutical markets.

Quality standards for 1-(4-chloro-3-fluorophenyl)-Piperazine continue to evolve, with updated ICH (International Council for Harmonisation) guidelines requiring stricter control of genotoxic impurities. Analytical methods development has become a key research area, employing advanced techniques like UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography tandem Mass Spectrometry) for precise quantification.

The scientific community continues to investigate novel synthetic routes for piperazine-based compounds, with continuous manufacturing processes showing particular promise for 565473-01-0. These advancements address growing demands for process intensification and cost reduction in active pharmaceutical ingredient (API) production.

From a regulatory perspective, proper hazard communication about 1-(4-chloro-3-fluorophenyl)-Piperazine remains essential. Safety data sheets emphasize standard laboratory precautions while highlighting its stability under recommended storage conditions, important for risk assessment in research environments.

Future research directions may explore the compound's potential in combination therapies and targeted drug delivery systems. Its physicochemical properties suggest compatibility with various formulation technologies, including nanocarrier systems being developed for precision dosing applications.

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